5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-5-methyl-4H-1,2-oxazole-3-carboxylic acid
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Description
5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-5-methyl-4H-1,2-oxazole-3-carboxylic acid is a useful research compound. Its molecular formula is C21H20N2O5 and its molecular weight is 380.4. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It is known that the compound contains a fluorenylmethyloxycarbonyl (fmoc) group . Fmoc groups are commonly used in peptide synthesis as a protective group for the amino group . The presence of this group suggests that EN300-6737847 may interact with proteins or peptides in the body .
Pharmacokinetics
The presence of the fmoc group may influence the compound’s solubility and stability, potentially affecting its bioavailability .
Result of Action
The molecular and cellular effects of EN300-6737847’s action are currently unknown. Given the presence of the Fmoc group, it is possible that the compound could interfere with protein or peptide function, but this is purely speculative at this point .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. The Fmoc group is known to be stable under a variety of conditions, suggesting that EN300-6737847 may also exhibit good stability .
Properties
IUPAC Name |
5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-5-methyl-4H-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-21(10-18(19(24)25)23-28-21)12-22-20(26)27-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,22,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAHHXOIUMJEIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO1)C(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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